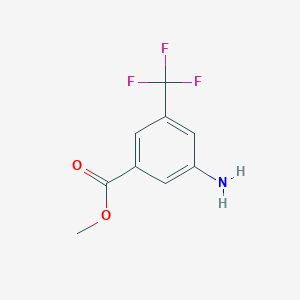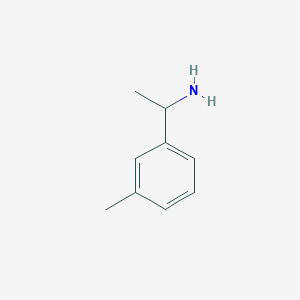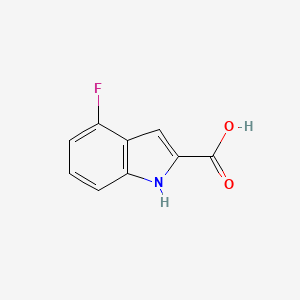
2-(Trimethylsiloxy)-1,3-cyclohexadiene
Übersicht
Beschreibung
2-(Trimethylsiloxy)-1,3-cyclohexadiene is an organosilicon compound characterized by the presence of a trimethylsiloxy group attached to a cyclohexadiene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsiloxy)-1,3-cyclohexadiene typically involves the reaction of 1,3-cyclohexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes silylation to yield the desired product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsiloxy)-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxy-substituted cyclohexadienones.
Reduction: Reduction reactions can convert it into siloxy-substituted cyclohexenes or cyclohexanes.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include siloxy-substituted cyclohexadienones, cyclohexenes, and cyclohexanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsiloxy)-1,3-cyclohexadiene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsiloxy)-1,3-cyclohexadiene involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsiloxy group enhances the reactivity of the cyclohexadiene ring, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsiloxy)furan: Similar in structure but contains a furan ring instead of a cyclohexadiene ring.
Trimethylsiloxybenzene: Contains a benzene ring instead of a cyclohexadiene ring.
Trimethylsiloxyethane: Contains an ethane backbone instead of a cyclohexadiene ring.
Uniqueness
2-(Trimethylsiloxy)-1,3-cyclohexadiene is unique due to its combination of a cyclohexadiene ring and a trimethylsiloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
cyclohexa-1,5-dien-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRVUXAMPRMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399257 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54781-19-0 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsiloxy)-1,3-cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Trimethylsiloxy)-1,3-cyclohexadiene particularly useful in Diels-Alder reactions?
A1: TMS-CHD acts as a highly reactive diene in Diels-Alder reactions due to the electron-donating effect of the trimethylsiloxy group. This enhances its ability to react with a variety of dienophiles (electron-deficient alkenes or alkynes), forming complex bicyclic structures. [, , , ]. Notably, after the cycloaddition, the trimethylsilyl group can be easily removed, leading to useful functionalities like ketones. [, ].
Q2: How does the stereochemistry of this compound influence Diels-Alder reactions?
A2: The presence of the bulky trimethylsiloxy group creates significant steric hindrance. This leads to high regioselectivity and stereoselectivity in Diels-Alder reactions, favoring the formation of specific isomers over others. For instance, reactions with symmetric trans-dienophiles predominantly yield the 5-endo-6-exo product over the 5-exo-6-endo isomer due to electrostatic repulsions between oxygen lone pairs in the transition state. []
Q3: Are there examples of how this compound has been used to synthesize complex molecules?
A3: Yes, researchers have employed TMS-CHD in the synthesis of several interesting compounds. One example is its use in synthesizing precursors for Prezizane sesquiterpenes, a class of natural products. This involved reacting TMS-CHD with α-acetoxyacrylonitrile in a Diels-Alder reaction, followed by further transformations to construct the desired ring system. [, ]. Furthermore, it has been successfully applied in the synthesis of sterically hindered bicyclo[2.2.2]octanes by reacting it with mesityl oxide or methyl acrylate in the presence of Lewis acids. [].
Q4: Has the mechanism of action of this compound in Diels-Alder reactions been investigated?
A4: Studies suggest that the Diels-Alder reactions involving TMS-CHD are not only concerted but also synchronous, as demonstrated by comparing its reactivity with derivatives possessing different substitution patterns. []. Computational chemistry, specifically density functional theory (DFT) calculations, has been employed to study the transition states and understand the factors governing selectivity in these reactions. [, ].
Q5: Does the use of this compound require any specific reaction conditions?
A5: TMS-CHD is often used with Lewis acid catalysts, like aluminum chloride or boron trifluoride, to promote the Diels-Alder reaction. [, ]. The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the desired product.
Q6: Beyond Diels-Alder reactions, are there other applications of this compound in organic synthesis?
A6: Yes, TMS-CHD can be utilized in Mukaiyama-Michael type additions. This was demonstrated by reacting it with 1,2-diaza-1,3-butadienes in the presence of Lewis acid catalysts, yielding 1-aminopyrroles. [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)





![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)






![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)
